An In-depth Technical Guide to the Synthesis and Properties of 9,10-Dinitroanthracene
An In-depth Technical Guide to the Synthesis and Properties of 9,10-Dinitroanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of 9,10-dinitroanthracene, a key aromatic nitro compound with potential applications in various fields of chemical research and development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating essential data and experimental protocols.
Synthesis of 9,10-Dinitroanthracene
The synthesis of 9,10-dinitroanthracene can be achieved through several routes, primarily involving the nitration of anthracene (B1667546) or its derivatives. While direct dinitration of anthracene can be challenging to control, modifications of existing protocols for mono-nitration can be adapted to yield the desired product. An alternative approach involves the decarboxylative nitration of 9,10-anthracenedicarboxylic acid.
Synthesis via Nitration of Anthracene
A plausible method for the synthesis of 9,10-dinitroanthracene involves the direct nitration of anthracene using a mixture of nitric acid and a suitable solvent. This method is an adaptation of the well-established synthesis of 9-nitroanthracene, with modified conditions to favor di-nitration. Over-nitration of anthracene can lead to the formation of 9,10-dinitroanthracene as a byproduct, and by adjusting the reaction time, temperature, and stoichiometry of the nitrating agent, the yield of the dinitro- product can be optimized.
Experimental Protocol:
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Materials:
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Anthracene
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Glacial Acetic Acid
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Concentrated Nitric Acid (70%)
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Ice
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Water
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend finely powdered anthracene in glacial acetic acid.
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Cool the suspension in an ice bath to below 10 °C.
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Slowly add a solution of concentrated nitric acid in glacial acetic acid dropwise to the cooled suspension over a period of 30-60 minutes, while maintaining the temperature below 10 °C with vigorous stirring. To favor dinitration, a higher molar ratio of nitric acid to anthracene should be used compared to the synthesis of 9-nitroanthracene.
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After the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (e.g., 4-6 hours) to promote the formation of the dinitro- product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
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Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
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Further wash the crude product with a small amount of cold ethanol to remove some of the mono-nitro and other impurities.
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Purification: The crude 9,10-dinitroanthracene can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and acetic acid, or by column chromatography on silica (B1680970) gel.
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Synthesis via Decarboxylative Nitration
An alternative route to 9,10-dinitroanthracene is through the decarboxylative nitration of 9,10-anthracenedicarboxylic acid. This method utilizes a metal nitrate (B79036) in the presence of an oxidizing agent.[1]
Experimental Protocol:
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Materials:
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9,10-Anthracenedicarboxylic acid
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Potassium persulfate
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Bismuth (III) nitrate pentahydrate
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Ethyl acetate (B1210297)
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Celite
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Procedure:
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In an oven-dried resealable screw-cap reaction tube equipped with a magnetic stir bar, add 9,10-anthracenedicarboxylic acid (0.5 mmol), potassium persulfate (1.75 mmol), and bismuth (III) nitrate pentahydrate (1.0 mmol).[1]
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Add acetonitrile (3 mL) to the reaction tube.[1]
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Seal the tube and place it in a preheated oil bath at 130 °C.[1]
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Stir the reaction mixture vigorously for 24 hours in an air atmosphere.[1]
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After 24 hours, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate (2 mL) and filter through a pad of Celite, eluting with an additional 10 mL of ethyl acetate.[1]
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Concentrate the filtrate under reduced pressure.
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Purification: Purify the resulting residue by column chromatography on silica gel to obtain 9,10-dinitroanthracene.[1]
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Physical and Chemical Properties
9,10-Dinitroanthracene is a solid material with the chemical formula C₁₄H₈N₂O₄.[2] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈N₂O₄ | [2] |
| Molecular Weight | 268.22 g/mol | [2] |
| CAS Number | 33685-60-8 | [2] |
| Appearance | Solid (specific color not detailed) | |
| Melting Point | Not explicitly available | |
| Boiling Point | 464.8 ± 35.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Sparingly soluble in ethanol. Soluble in a chloroform-ethanol mixture. | [4] |
| XLogP3 | 4.6 | [2] |
Spectral Data
The structural characterization of 9,10-dinitroanthracene is supported by various spectroscopic techniques.
| Spectroscopic Data | Observed Features | Reference |
| ¹H NMR | Aromatic protons are expected in the downfield region, typically between 7.0 and 9.0 ppm. Due to symmetry, a simplified spectrum with two multiplets is anticipated. | |
| ¹³C NMR | Aromatic carbons are expected in the range of 120-150 ppm. The carbons attached to the nitro groups would be significantly deshielded. Due to symmetry, fewer signals than the total number of carbons are expected. | |
| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the nitro group (NO₂) are expected for asymmetric and symmetric stretching vibrations, typically in the regions of 1560-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively. | [4] |
| UV-Vis Spectroscopy | The UV-Vis spectrum in a chloroform-ethanol mixture shows absorption bands characteristic of the anthracene aromatic system, modified by the presence of the nitro groups. | [4] |
| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 268, confirming the molecular weight. | [2] |
Reactivity and Stability
9,10-Dinitroanthracene is a relatively stable compound under normal conditions. However, like many nitroaromatic compounds, it should be handled with care as it may be sensitive to heat, shock, or friction.
The nitro groups at the 9 and 10 positions of the anthracene core are electron-withdrawing, which deactivates the aromatic rings towards electrophilic substitution. Conversely, these groups make the anthracene system more susceptible to nucleophilic attack. The reactivity of 9,10-dinitroanthracene is an area of interest for the synthesis of various substituted anthracene derivatives.
Applications
While specific applications in drug development are not extensively documented, the chemistry of nitroaromatic compounds is relevant in medicinal chemistry for the synthesis of various therapeutic agents. The 9,10-dinitroanthracene scaffold could serve as a precursor for the synthesis of novel compounds with potential biological activities. Its derivatives are also explored in materials science for their optical and electronic properties.
Safety Information
9,10-Dinitroanthracene is classified as a substance that causes skin irritation and serious eye damage.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
